molecular formula C10H11N B3050678 1,5-dimethyl-1H-indole CAS No. 27816-53-1

1,5-dimethyl-1H-indole

Cat. No.: B3050678
CAS No.: 27816-53-1
M. Wt: 145.2 g/mol
InChI Key: PZNYKBLADPHGMI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and are present in various biologically active molecules. The structure of this compound includes a benzene ring fused to a pyrrole ring, with methyl groups attached at the first and fifth positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-indole can be synthesized through several methods, including:

    Bartoli indole synthesis: This method involves the reaction of nitroaromatics with vinyl Grignard reagents.

    Fischer indole synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Larock indole synthesis: This method uses palladium-catalyzed cyclization of o-iodoanilines with internal alkynes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

1,5-Dimethyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides to produce 1,5-dimethyl-1H-indoline.

    Electrophilic substitution: The indole ring is highly reactive towards electrophilic substitution, especially at the C-3 position. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic substitution: The methyl groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Scientific Research Applications

1,5-Dimethyl-1H-indole has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives, including this compound, are studied for their role in biological processes and as potential therapeutic agents.

    Medicine: It is investigated for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: Used in the production of dyes, pigments, and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-indole involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptor sites, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and exhibiting psychoactive properties.

Comparison with Similar Compounds

1,5-Dimethyl-1H-indole can be compared with other indole derivatives such as:

    2,3-Dimethyl-1H-indole: Similar in structure but with methyl groups at the second and third positions.

    1,2-Dimethyl-1H-indole: Methyl groups at the first and second positions.

    1,3-Dimethyl-1H-indole: Methyl groups at the first and third positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1,5-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-3-4-10-9(7-8)5-6-11(10)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNYKBLADPHGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182132
Record name 1H-Indole, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27816-53-1
Record name 1,5-Dimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27816-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-DIMETHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNI9NQ1U57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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